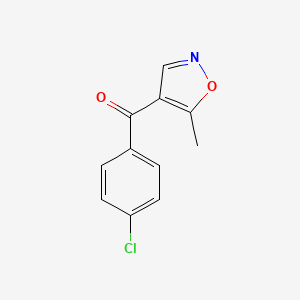

4-(4-Chlorobenzoyl)-5-methylisoxazole

Description

4-(4-Chlorobenzoyl)-5-methylisoxazole is a heterocyclic compound featuring an isoxazole core substituted with a 4-chlorobenzoyl group at position 4 and a methyl group at position 3. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and organic synthesis. The compound’s reactivity is influenced by the electron-withdrawing 4-chlorobenzoyl group and the electron-donating methyl substituent, enabling diverse chemical modifications .

Properties

Molecular Formula |

C11H8ClNO2 |

|---|---|

Molecular Weight |

221.64 g/mol |

IUPAC Name |

(4-chlorophenyl)-(5-methyl-1,2-oxazol-4-yl)methanone |

InChI |

InChI=1S/C11H8ClNO2/c1-7-10(6-13-15-7)11(14)8-2-4-9(12)5-3-8/h2-6H,1H3 |

InChI Key |

JXKBECUCDVJFOQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NO1)C(=O)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ in substituents on the isoxazole ring or the benzoyl moiety, leading to variations in pharmacological activity, solubility, and synthetic pathways. Key examples include:

Key Observations :

- Electron-Withdrawing Groups: The 4-chlorobenzoyl group in the target compound enhances electrophilicity, facilitating nucleophilic attacks compared to non-halogenated analogues like 3,5-dimethylisoxazole derivatives .

- Biological Activity : Compound 9 () exhibits in vitro growth inhibition, likely due to the vicinal diaryl-substituted isoxazole framework, which is absent in thiosemicarbazide derivatives (e.g., compound 12 ) .

- Synthetic Accessibility : Thiosemicarbazides (e.g., compound 12 ) are synthesized in higher yields (>90%) compared to diaryl-substituted isoxazoles (e.g., compound 9 , 395.12 g/mol), which require multistep purifications .

Pharmacological and Functional Comparisons

- Receptor Interactions: Unlike 2-amino-3-benzoylthiophenes (), which act as allosteric enhancers of adenosine A1 receptors, 4-(4-chlorobenzoyl)-5-methylisoxazole derivatives lack documented receptor modulation but show growth inhibitory effects .

- Thermodynamic Stability : Theoretical calculations () suggest that dihydroisoxazole derivatives (e.g., [3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl]methyl benzenesulfonate) exhibit greater conformational flexibility than the rigid isoxazole core of the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.